molecular formula C12H16N2O B7500063 (3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone

(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone

Cat. No.: B7500063
M. Wt: 204.27 g/mol
InChI Key: VQOZTYKIYQLPEL-UHFFFAOYSA-N
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Description

(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone is a compound that features both piperidine and pyridine rings in its structure. These heterocyclic structures are significant in organic chemistry and pharmaceutical applications due to their diverse biological activities . The presence of these rings often enhances the compound’s ability to interact with various biological targets, making it a valuable molecule in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone typically involves multiple steps starting from readily available precursors. One efficient method involves the alkylation of lithiated intermediates followed by reduction and rearrangement reactions After deprotection and amide formation, the final product is obtained .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic route to increase yield and reduce reaction time. The use of efficient catalysts and reaction conditions, such as high-pressure hydrogenation and catalytic cyclization, can significantly enhance the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often making it more reactive.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in pain perception or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone is unique due to its specific structural arrangement, which allows for distinct interactions with biological targets. This uniqueness makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

(3-methylpiperidin-1-yl)-pyridin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-4-3-7-14(9-10)12(15)11-5-2-6-13-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOZTYKIYQLPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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